Methyl 4-(methylthio)butyrate

Description

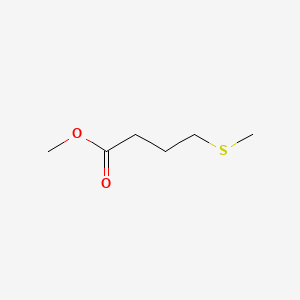

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-8-6(7)4-3-5-9-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDLZISNHUMXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201095 | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with sweet, cheesy odour in dilute solution | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/524/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 °C. @ 20.00 mm Hg | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/524/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-0.957 | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/524/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53053-51-3 | |

| Record name | Methyl 4-(methylthio)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53053-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-(METHYLTHIO)BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36I1Z35638 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-(methylthio)butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(methylthio)butyrate

Introduction

Methyl 4-(methylthio)butyrate is a sulfur-containing ester that plays a significant role in the flavor and fragrance industry.[1][2] It is valued for its ability to impart savory, and fruity notes, reminiscent of garlic, onion, pineapple, and citrus, making it a key component in a variety of food and cosmetic products.[1][3] This guide provides an in-depth exploration of the primary synthesis pathways for methyl 4-(methylthio)butyrate, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development and chemical synthesis.

This document is structured to provide a comprehensive understanding of the chemical principles and practical considerations involved in the synthesis of this important compound. We will delve into the most common and effective methods, supported by authoritative references and visual aids to facilitate comprehension.

Core Synthesis Pathways

The synthesis of methyl 4-(methylthio)butyrate can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and economic viability. This guide will focus on two primary and scientifically robust synthesis strategies:

-

Esterification of 4-(methylthio)butyric acid: A classical approach involving the reaction of the corresponding carboxylic acid with methanol.

-

Michael Addition of Methanethiol to Methyl Crotonate: A conjugate addition reaction that directly forms the carbon-sulfur bond and the ester functionality in a single step.

Pathway 1: Esterification of 4-(methylthio)butyric acid

This method is a straightforward and widely used approach for the synthesis of esters. It involves the reaction of 4-(methylthio)butyric acid with methanol in the presence of an acid catalyst. The overall reaction is an equilibrium process, and strategies are often employed to drive the reaction towards the product side.

Mechanistic Insights

The Fischer esterification mechanism is operative in this synthesis. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester. To favor the formation of the product, water is typically removed from the reaction mixture as it is formed, often by azeotropic distillation.

Caption: Fischer Esterification of 4-(methylthio)butyric acid.

Experimental Protocol

Materials:

-

4-(methylthio)butyric acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(methylthio)butyric acid in an excess of anhydrous methanol (typically 5-10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% w/w) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure methyl 4-(methylthio)butyrate.

-

| Parameter | Value | Reference |

| Reactant Ratio | 1:5 to 1:10 (Acid:Methanol) | [4] |

| Catalyst | H₂SO₄ or p-TsOH | [4] |

| Reaction Time | 4-6 hours | [4] |

| Temperature | Reflux | [4] |

| Typical Yield | 85-95% | [5] |

Pathway 2: Michael Addition of Methanethiol to Methyl Crotonate

This pathway offers a more direct route to methyl 4-(methylthio)butyrate by forming the carbon-sulfur bond through a conjugate addition reaction. Methanethiol (methyl mercaptan) is a potent nucleophile that can add to the β-carbon of an α,β-unsaturated ester like methyl crotonate.

Mechanistic Insights

The reaction proceeds via a base-catalyzed Michael addition. A base deprotonates methanethiol to generate the highly nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of methyl crotonate. The resulting enolate intermediate is then protonated by a proton source (often the solvent or a protonated base) to yield the final product.

Caption: Michael Addition of Methanethiol to Methyl Crotonate.

Experimental Protocol

Materials:

-

Methyl crotonate

-

Methanethiol (or a salt such as sodium thiomethoxide)

-

A suitable base (e.g., sodium methoxide, potassium carbonate)

-

Anhydrous solvent (e.g., methanol, ethanol, or THF)

-

Ammonium chloride (NH₄Cl), saturated solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl crotonate in an anhydrous solvent.

-

Base and Thiol Addition: Cool the solution in an ice bath. If using methanethiol, add the base to the reaction mixture. If using a thiolate salt, it can be added directly. Slowly add methanethiol or the thiolate solution via the dropping funnel.

-

Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC or GC.

-

Work-up:

-

Quench the reaction by adding a saturated solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography to yield pure methyl 4-(methylthio)butyrate.

-

| Parameter | Value | Rationale |

| Reactant Ratio | 1:1.1 (Ester:Thiol) | A slight excess of the thiol ensures complete consumption of the ester. |

| Base | Catalytic amount | A catalytic amount is sufficient to generate the thiolate nucleophile. |

| Temperature | 0 °C to room temperature | The reaction is typically exothermic and controlling the initial temperature is important. |

| Solvent | Anhydrous polar aprotic or protic | The choice of solvent can influence the reaction rate and solubility of reactants. |

Characterization and Purity Assessment

Regardless of the synthetic route chosen, the final product must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of methyl 4-(methylthio)butyrate.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[6][7]

-

Gas Chromatography (GC): Used to determine the purity of the sample and can be coupled with mass spectrometry (GC-MS) for definitive identification.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the functional groups present in the molecule, particularly the ester carbonyl group.

Safety Considerations

-

Methanethiol: Is a toxic, flammable gas with an extremely unpleasant odor. All manipulations involving methanethiol must be conducted in a well-ventilated fume hood.

-

Strong Acids and Bases: Concentrated sulfuric acid and strong bases like sodium methoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Organic solvents used in these syntheses are often flammable and volatile. Work should be performed away from ignition sources.

Conclusion

The synthesis of methyl 4-(methylthio)butyrate can be effectively achieved through several well-established chemical transformations. The choice between the esterification of 4-(methylthio)butyric acid and the Michael addition of methanethiol to methyl crotonate will depend on the specific requirements of the laboratory or industrial setting. Both methods, when performed with care and attention to detail, can provide high yields of the desired product. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this important flavor and fragrance compound.

References

-

PrepChem.com. Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. Available from: [Link]

- Google Patents. WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters.

-

The Good Scents Company. methyl 4-(methyl thio) butyrate, 53053-51-3. Available from: [Link]

-

Perfumer & Flavorist. Flavor Bites: Methyl Thiobutyrate. Available from: [Link]

-

PubMed. Identification of 2-keto-4-methylthiobutyrate as an intermediate compound in methionine synthesis from 5'-methylthioadenosine. Available from: [Link]

-

SpectraBase. Methyl 4-(methylthio)butyrate - Optional[MS (GC)] - Spectrum. Available from: [Link]

- Google Patents. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.

-

NIST WebBook. Methyl 4-(methylthio)butyrate. Available from: [Link]

-

Wikipedia. 2-Hydroxy-4-(methylthio)butyric acid. Available from: [Link]

-

NIST WebBook. Methyl 4-(methylthio)butyrate - Gas Chromatography. Available from: [Link]

-

FooDB. Showing Compound Methyl 4-(methylthio)butyrate (FDB016733). Available from: [Link]

-

Human Metabolome Database. Showing metabocard for Methyl 4-(methylthio)butyrate (HMDB0037619). Available from: [Link]

Sources

- 1. methyl 4-(methyl thio) butyrate, 53053-51-3 [thegoodscentscompany.com]

- 2. Treatt - Methyl Thio Butyrate - Synthetic - Geranyl Nitrile-Free [treattproducts.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Methyl 4-(methylthio)butyrate [webbook.nist.gov]

- 8. Methyl 4-(methylthio)butyrate [webbook.nist.gov]

An In-depth Technical Guide to Methyl 4-(methylthio)butyrate: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 4-(methylthio)butyrate, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. This document delves into the core characteristics of this molecule, offering practical insights and detailed methodologies.

Introduction: Unveiling a Versatile Thioether

Methyl 4-(methylthio)butyrate, with the chemical formula C6H12O2S, is a sulfur-containing ester that presents a unique combination of functional groups: a methyl ester and a linear thioether chain.[1][2] This structure bestows upon it distinct chemical properties and reactivity profiles that are of significant interest in various scientific domains, including flavor and fragrance chemistry as well as pharmaceutical research.[3] In the context of drug development, the presence of the thioether moiety is particularly noteworthy due to its susceptibility to oxidation, a characteristic that can be harnessed for targeted drug delivery and release mechanisms.[4] This guide will explore the fundamental aspects of Methyl 4-(methylthio)butyrate, from its physical and chemical characteristics to its synthesis and potential as a building block in medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its application in research and development. The key properties of Methyl 4-(methylthio)butyrate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H12O2S | [1][2] |

| Molecular Weight | 148.22 g/mol | [1][2] |

| CAS Number | 53053-51-3 | [1] |

| Appearance | Colorless liquid | [5] |

| Odor | Stench, sulfurous, cabbage-like, with fruity and cheesy notes at low concentrations | [3][5] |

| Boiling Point | 114 - 115 °C @ 40 mmHg | [5] |

| Flash Point | 72 °C / 161.6 °F | [5] |

| Water Solubility | 3.74 g/L (Predicted) | [6] |

| logP | 1.18 - 1.27 (Predicted) | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of Methyl 4-(methylthio)butyrate.

Electron Ionization Mass Spectrometry (EI-MS) of Methyl 4-(methylthio)butyrate reveals a molecular ion peak [M]+ at m/z 148, corresponding to its molecular weight.[1] The fragmentation pattern provides further structural information.

While a publicly available, detailed spectral analysis is not readily found, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecule's structure. These spectroscopic techniques are crucial for confirming the connectivity of the atoms within the molecule.

Infrared spectroscopy is a valuable tool for identifying the functional groups present in Methyl 4-(methylthio)butyrate. Key expected absorption bands would include a strong C=O stretch for the ester group (typically around 1740 cm⁻¹) and C-S stretching vibrations.

Synthesis of Methyl 4-(methylthio)butyrate

The synthesis of Methyl 4-(methylthio)butyrate can be achieved through several routes. A common and straightforward approach is the Fischer esterification of 4-(methylthio)butanoic acid with methanol in the presence of an acid catalyst.

Fischer Esterification: A Step-by-Step Protocol

This protocol outlines a general laboratory procedure for the synthesis of Methyl 4-(methylthio)butyrate via Fischer esterification.

dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to Methyl 4-(methylthio)butyrate (CAS 53053-51-3)

This guide provides a comprehensive technical overview of Methyl 4-(methylthio)butyrate, a molecule of significant interest in the fields of flavor and fragrance chemistry, and a potential building block in specialized organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, analytical characterization, and known applications, grounding technical descriptions in established scientific principles.

Introduction and Chemical Profile

Methyl 4-(methylthio)butyrate, with the CAS registry number 53053-51-3, is an organic compound classified as a fatty acid methyl ester and a thioether.[1][2] Its chemical structure, characterized by a methyl ester functional group and a methyl thioether moiety, is the primary determinant of its unique physicochemical and sensory properties.

Core Chemical and Physical Properties

A summary of the key properties of Methyl 4-(methylthio)butyrate is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 53053-51-3 | [3] |

| Molecular Formula | C₆H₁₂O₂S | [1][3] |

| Molecular Weight | 148.22 g/mol | [1][3] |

| IUPAC Name | Methyl 4-(methylthio)butanoate | [3] |

| Synonyms | Methyl 4-(methylthio)butyrate, 4-(Methylthio)butyric acid methyl ester | [3] |

| Appearance | Colorless liquid (estimated) | [4] |

| Boiling Point | 114-115 °C at 40 mmHg | [4] |

| Flash Point | 85 °C (185 °F) | [4] |

Synthesis of Methyl 4-(methylthio)butyrate

The most direct and industrially scalable method for the synthesis of Methyl 4-(methylthio)butyrate is the Fischer-Speier esterification of 4-(methylthio)butyric acid with methanol in the presence of an acid catalyst. This reversible reaction is driven to completion by either using an excess of the alcohol or by removing the water formed during the reaction.

Logical Framework for Synthesis

The underlying principle of Fischer esterification is the acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the alcohol (methanol). Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the desired ester. The choice of a strong acid catalyst like sulfuric acid is crucial for achieving a reasonable reaction rate.

// Reactants CarboxylicAcid [label="4-(Methylthio)butyric Acid"]; Methanol [label="Methanol"]; H_plus [label="H+ (catalyst)", fontcolor="#EA4335"];

// Intermediates ProtonatedAcid [label="Protonated Carboxylic Acid"]; TetrahedralIntermediate [label="Tetrahedral Intermediate"]; ProtonatedEster [label="Protonated Ester"];

// Products Ester [label="Methyl 4-(methylthio)butyrate"]; Water [label="Water"]; H_plus_regen [label="H+ (catalyst)", fontcolor="#EA4335"];

// Reaction flow {rank=same; CarboxylicAcid; Methanol; H_plus;} CarboxylicAcid -> ProtonatedAcid [label="+ H+"]; ProtonatedAcid -> TetrahedralIntermediate [label="+ CH3OH"]; TetrahedralIntermediate -> ProtonatedEster [label="- H2O"]; ProtonatedEster -> Ester [label="- H+"]; {rank=same; Ester; Water; H_plus_regen;} ProtonatedEster -> H_plus_regen [style=invis]; ProtonatedEster -> Water [style=invis]; }

Figure 1: Simplified reaction pathway for the Fischer esterification of 4-(methylthio)butyric acid.

Exemplary Laboratory-Scale Synthesis Protocol

The following protocol is a representative method for the synthesis of Methyl 4-(methylthio)butyrate based on the principles of Fischer esterification.

Materials:

-

4-(Methylthio)butyric acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether or ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(methylthio)butyric acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid mass) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-(methylthio)butyrate.

-

The crude product can be further purified by vacuum distillation.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized Methyl 4-(methylthio)butyrate. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The NIST Chemistry WebBook provides mass spectrometry data for Methyl 4-(methylthio)butyrate, which can be used for identity confirmation.[3] A typical GC-MS analysis would involve the following parameters:

| Parameter | Exemplary Value | Rationale |

| GC Column | DB-Wax or similar polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) | The polar stationary phase provides good separation for esters and sulfur-containing compounds. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert and provides good chromatographic efficiency. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Temperature Program | Initial temp: 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold for 5 min | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Quadrupole Temperature | 150 °C | A standard temperature for maintaining ion optics. |

| Mass Range | m/z 40-300 | Covers the expected mass of the parent ion and its fragments. |

Sample [label="Sample Injection"]; GC [label="Gas Chromatograph | {Separation on Column}"]; MS [label="Mass Spectrometer | {Ionization | Mass Analysis | Detection}"]; Data [label="Data System | {Chromatogram & Mass Spectrum}"];

Sample -> GC; GC -> MS; MS -> Data; }

Figure 2: Generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. While a publicly available, fully assigned experimental spectrum for Methyl 4-(methylthio)butyrate is not readily found in the searched literature, predicted chemical shifts can provide a reliable reference for structural confirmation.

Predicted ¹H NMR (in CDCl₃):

-

δ ~3.67 ppm (s, 3H): The singlet corresponds to the three protons of the methyl ester group (-OCH₃).

-

δ ~2.54 ppm (t, 2H): The triplet is assigned to the two protons on the carbon adjacent to the sulfur atom (-CH₂-S-).

-

δ ~2.40 ppm (t, 2H): This triplet corresponds to the two protons on the carbon adjacent to the carbonyl group (-CH₂-C=O).

-

δ ~2.08 ppm (s, 3H): The singlet is attributed to the three protons of the methyl group attached to the sulfur atom (S-CH₃).

-

δ ~1.95 ppm (quintet, 2H): The quintet arises from the two protons on the central methylene group (-CH₂-CH₂-CH₂-).

Predicted ¹³C NMR (in CDCl₃):

-

δ ~173.5 ppm: Carbonyl carbon of the ester group (C=O).

-

δ ~51.5 ppm: Carbon of the methyl ester group (-OCH₃).

-

δ ~33.5 ppm: Carbon adjacent to the sulfur atom (-CH₂-S-).

-

δ ~31.0 ppm: Carbon adjacent to the carbonyl group (-CH₂-C=O).

-

δ ~24.5 ppm: Central methylene carbon (-CH₂-CH₂-CH₂-).

-

δ ~15.5 ppm: Carbon of the methyl group attached to the sulfur atom (S-CH₃).

Applications and Significance

Flavor and Fragrance Industry

The primary application of Methyl 4-(methylthio)butyrate is as a flavor and fragrance ingredient.[4] Its organoleptic profile is described as sulfurous, with notes of cheese, onion, and a characteristic fruity, pineapple-like aroma.[4] This makes it a valuable component in the formulation of artificial pineapple flavors, as well as in enhancing savory notes in food products. Sulfur-containing compounds, even at very low concentrations, can have a significant impact on the overall aroma profile of a food or fragrance.

Role in Natural Products

Methyl 4-(methylthio)butyrate has been identified as a volatile component of pineapple, contributing to its complex aroma.[3] The study of such natural flavor compounds is crucial for understanding the chemical basis of taste and smell, and for the development of authentic-tasting food products.

Potential in Research and Development

While its primary use is in the flavor industry, the functional groups present in Methyl 4-(methylthio)butyrate—a thioether and an ester—make it a potentially useful intermediate or building block in organic synthesis.[5] Thioether moieties are present in a number of biologically active molecules, and the ester group can be readily hydrolyzed or converted to other functional groups. Although specific applications in drug development are not widely documented, the broader class of thioether-containing compounds has been investigated for various pharmacological activities.

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), Methyl 4-(methylthio)butyrate is a combustible liquid.[4] Standard laboratory safety precautions should be followed, including working in a well-ventilated area and using appropriate personal protective equipment (PPE) such as gloves and safety glasses. It should be stored in a cool, dry place away from sources of ignition.[4]

Conclusion

Methyl 4-(methylthio)butyrate is a fascinating molecule with a well-established role in the flavor and fragrance industry, primarily due to its contribution to pineapple and savory aromas. Its synthesis via Fischer esterification is a straightforward and scalable process. While its application as a research chemical in drug development is not yet prominent, its chemical structure suggests potential as a synthetic intermediate. This guide provides a solid technical foundation for scientists and researchers working with or interested in this versatile compound.

References

-

Royal Society of Chemistry. (2013). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-(methylthio)butyrate. Retrieved from [Link]

- Google Patents. (n.d.). EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.

-

PrepChem.com. (n.d.). Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4-(methylthio)butyrate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters.

-

The Good Scents Company. (n.d.). methyl 4-(methyl thio) butyrate. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for (±)-2-Hydroxy-4-(methylthio)butanoic acid (HMDB0037115). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033890). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). METHYL 4-(METHYLTHIO)BUTYRATE. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Methyl 4-(methylthio)butyrate (FDB016733). Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID OR METHIONINE BY MERCAPTAN ADDITION. Retrieved from [Link]

-

Chromatography Online. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]

- Google Patents. (n.d.). CN1166630C - Process for the preparation of hydroxy methylthiobutyric acid esters.

-

PubChem. (n.d.). Methyl 4-(methylthio)butyrate. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Methyl 4-(methylthio)butyrate (CHEBI:193664). Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. [Synthesis and anti-inflammatory activities of methylhesperetin-7-alkyl ether analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 4-(methylthio)butyrate [webbook.nist.gov]

- 4. WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl 4-(methylthio)butyrate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(methylthio)butyrate, a sulfur-containing ester, is a molecule of significant interest in both industrial and research settings. Structurally related to the essential amino acid methionine, it serves as a key intermediate in the synthesis of various bioactive molecules and finds applications in the flavor and fragrance industry.[1][2] This technical guide provides a comprehensive overview of Methyl 4-(methylthio)butyrate, detailing its chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications in drug development and other scientific fields.

Core Molecular and Physical Properties

Methyl 4-(methylthio)butyrate is a fatty acid methyl ester characterized by the presence of a thioether linkage.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂S | [4][5] |

| Molecular Weight | 148.22 g/mol | [4][5] |

| CAS Number | 53053-51-3 | [5] |

| Appearance | Transparent yellow liquid | [6] |

| Odor | Stimulating odor with a ripe fruit aroma | [6] |

| Alternate Names | 4-(Methylthio)butyric acid methyl ester, Methyl 4-(methylthio)butanoate | [5] |

Synthesis of Methyl 4-(methylthio)butyrate

The synthesis of Methyl 4-(methylthio)butyrate can be achieved through several routes, primarily involving the esterification of 4-(methylthio)butyric acid or through multi-step processes starting from precursors like methylthiobutyronitrile.

Fischer Esterification of 4-(methylthio)butyric Acid

A direct and classical approach to Methyl 4-(methylthio)butyrate is the Fischer esterification of its corresponding carboxylic acid, 4-(methylthio)butyric acid, with methanol in the presence of an acid catalyst.

Reaction Scheme:

Caption: Fischer esterification of 4-(methylthio)butyric acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(methylthio)butyric acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product with a suitable organic solvent, like diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation.

Synthesis from Methylthiobutyronitrile

An alternative industrial synthesis involves the hydrolysis of 2-hydroxy-4-(methylthio)butyronitrile (HMTBN) to form 2-hydroxy-4-(methylthio)butyric acid (HMTBA), which can then be esterified.[7] A more direct route from a related nitrile is also plausible.[6]

Workflow for Synthesis from Nitrile Precursor:

Caption: Synthesis workflow from a nitrile precursor.

A detailed protocol involves the initial preparation of methylthiobutyramide from methylthiobutyronitrile and sulfuric acid, followed by reaction with an alcohol (isopropanol is mentioned in one source, but methanol would yield the methyl ester) and subsequent purification.[6] The reported yield for a similar process is around 72%.[6]

Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of Methyl 4-(methylthio)butyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for Methyl 4-(methylthio)butyrate is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures.[8]

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) is expected around 3.7 ppm.

-

A singlet for the methyl thioether protons (-SCH₃) should appear around 2.1 ppm.

-

The methylene protons adjacent to the ester carbonyl (-CH₂-COO) would likely be a triplet around 2.5 ppm.

-

The methylene protons adjacent to the sulfur atom (-S-CH₂-) are expected as a triplet around 2.6 ppm.

-

The central methylene protons (-CH₂-CH₂-CH₂-) would likely be a multiplet around 2.0 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon of the ester is expected around 173 ppm.

-

The methyl carbon of the ester (-OCH₃) should be around 51 ppm.

-

The methyl carbon of the thioether (-SCH₃) is expected around 15 ppm.

-

The methylene carbons of the butyrate chain are expected in the range of 25-35 ppm.

-

Infrared (IR) Spectroscopy

The presence of an IR spectrum for Methyl 4-(methylthio)butyrate is documented in the literature.[9] The key characteristic absorption bands would be:

-

A strong C=O stretch from the ester group, typically in the region of 1735-1750 cm⁻¹.

-

C-O stretching vibrations from the ester group in the 1100-1300 cm⁻¹ region.

-

C-H stretching and bending vibrations from the alkyl groups.

Mass Spectrometry (MS)

Mass spectral data for Methyl 4-(methylthio)butyrate is available from the NIST WebBook.[4][5] The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z 148, corresponding to its molecular weight.

Reactivity and Stability

The reactivity of Methyl 4-(methylthio)butyrate is primarily dictated by its two functional groups: the ester and the thioether.

-

Ester Hydrolysis: The ester group can undergo hydrolysis under either acidic or basic conditions to yield 4-(methylthio)butyric acid and methanol. This reaction is a key consideration for its stability in aqueous environments and for its potential use as a pro-drug, where enzymatic hydrolysis could release a bioactive carboxylic acid.

-

Thioether Oxidation: The sulfur atom of the thioether is susceptible to oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide, and stronger oxidation can lead to a sulfone. This reactivity is particularly relevant in the context of drug metabolism, where cytochrome P450 enzymes can catalyze such transformations.

Applications in Research and Drug Development

Methyl 4-(methylthio)butyrate serves as a valuable building block in organic synthesis, particularly for introducing the 4-(methylthio)butyl moiety into more complex molecules.[1]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The functional groups of Methyl 4-(methylthio)butyrate allow for a variety of chemical transformations, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The thioether can be a key pharmacophore in certain drug classes, or it can be a precursor to other functional groups.

Methionine Analogs and Derivatives

Given its structural similarity to methionine, Methyl 4-(methylthio)butyrate and its parent acid are closely related to 2-hydroxy-4-(methylthio)butyric acid (HMTBA), a widely used methionine supplement in animal feed.[10] Research into HMTBA and its derivatives for nutritional and potential therapeutic applications is an active area. The ester form can influence the bioavailability and metabolic fate of the parent acid.

Flavor and Fragrance Industry

Methyl 4-(methylthio)butyrate is used in the formulation of various food flavorings, including cheese, tomato, onion, and garlic, as well as in fruit-aroma compositions.[6]

Safety and Handling

For research and development purposes, it is crucial to handle Methyl 4-(methylthio)butyrate with appropriate safety precautions. Detailed information can be found in the Material Safety Data Sheet (MSDS). It is intended for research use only and not for diagnostic or therapeutic use.

Conclusion

Methyl 4-(methylthio)butyrate is a versatile molecule with established applications in the flavor industry and significant potential as a synthetic intermediate in pharmaceutical and agrochemical research. Its straightforward synthesis, combined with the reactivity of its ester and thioether functionalities, makes it a valuable tool for medicinal chemists and researchers. A thorough understanding of its chemical properties, synthesis, and characterization is paramount for its effective utilization in the development of novel bioactive compounds.

References

-

MySkinRecipes. (n.d.). Methyl 4-(methylthio)butyrate. Retrieved from [Link]

- Google Patents. (n.d.). EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.

-

Wikipedia. (2023, April 29). 2-Hydroxy-4-(methylthio)butyric acid. Retrieved from [Link]

- Google Patents. (n.d.). DE102015217876A1 - Perfume composition with odor modulator compounds and silicic acid esters to increase and prolong the fragrance intensity.

-

Royal Society of Chemistry. (2013). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Retrieved from [Link]

- Google Patents. (n.d.). WO2017046054A1 - Perfume composition comprising an odor modulator compound, amino alcohol and odoriferous aldehyde and/or odoriferous ketone for increasing and prolonging odor intensity.

- Google Patents. (n.d.). Screening for solid forms by ultrasound crystallization and cocrystallization using ultrasound.

- Google Patents. (n.d.). US4524077A - Liquid 2-hydroxy-4-methylthiobutyric acid and process for the preparation thereof.

-

Food and Agriculture Organization of the United Nations. (n.d.). INFRARED (IR) AND OTHER SPECTRA OF CERTAIN FLAVOURING AGENTS. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4-(methylthio)butyrate. Retrieved from [Link]

- Google Patents. (n.d.). WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters.

-

Perflavory. (n.d.). methyl 4-(methyl thio) butyrate, 53053-51-3. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-(methyl thio) butyrate. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4-(methylthio)butyrate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 2-hydroxy-4-methylthio butyric acid metal chelate.

-

PrepChem. (n.d.). Preparation of Methyl-4-(Allylthio)Butyrate. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4-(methylthio)butyrate. Retrieved from [Link]

-

ACS Publications. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

PubMed. (2024). Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS. Retrieved from [Link]

-

ResearchGate. (2020). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). IgG1 Thioether Bond Formation in Vivo. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Methyl 4-(methylthio)butyrate (FDB016733). Retrieved from [Link]

-

PubMed. (2024). Quantitation of circulating short-chain fatty acids in small volume blood samples from animals and humans. Retrieved from [Link]

Sources

- 1. Methyl 4-(methylthio)butyrate [myskinrecipes.com]

- 2. methyl 4-(methyl thio) butyrate, 53053-51-3 [thegoodscentscompany.com]

- 3. Quantitation of circulating short-chain fatty acids in small volume blood samples from animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 4-(methylthio)butyrate [webbook.nist.gov]

- 5. Methyl 4-(methylthio)butyrate [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. INFRARED (IR) AND OTHER SPECTRA OF CERTAIN FLAVOURING AGENTS [fao.org]

- 10. 2-Hydroxy-4-(methylthio)butyric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Natural Occurrence of Methyl 4-(methylthio)butyrate in Fruits

For: Researchers, scientists, and drug development professionals.

Abstract

Methyl 4-(methylthio)butyrate is a volatile sulfur compound that plays a significant role in the characteristic aroma of several fruits. Its presence, even at trace levels, can impart distinct sulfury, fruity, and sometimes cheesy or savory notes, contributing to the complexity and authenticity of the fruit's flavor profile. This technical guide provides a comprehensive overview of the natural occurrence of Methyl 4-(methylthio)butyrate in various fruits, its biosynthetic origins, and the analytical methodologies employed for its extraction, identification, and quantification. The sensory impact of this compound on fruit flavor is also discussed, offering valuable insights for researchers in flavor chemistry, food science, and drug development where flavor masking or enhancement is critical.

Introduction: The Aromatic Significance of a Sulfur Ester

Volatile sulfur compounds (VSCs) are a class of organic molecules that, despite their often low concentrations, are potent contributors to the aroma of many foods and beverages.[1][2] Methyl 4-(methylthio)butyrate, a fatty acid methyl ester[3], is a key VSC that imparts a complex aroma profile described as sulfury, cabbage-like, fruity, and cheesy.[4] Its natural occurrence in fruits is a subject of great interest to the flavor and fragrance industry, as it can significantly enhance the realism and juiciness of fruit flavors.[2][5] This guide delves into the scientific underpinnings of this compound's presence in the fruit kingdom.

Natural Occurrence and Concentration in Fruits

Methyl 4-(methylthio)butyrate has been identified as a natural volatile constituent in a variety of fruits, particularly those with complex and strong aromatic profiles. Its concentration can vary significantly depending on the fruit variety, ripeness, and processing conditions.

Pineapple (Ananas comosus)

Pineapple is one of the most well-documented sources of Methyl 4-(methylthio)butyrate.[4] It contributes to the characteristic sweet, sulfury, and juicy notes of fresh pineapple.[5] While specific concentrations can vary, it is considered a key aroma compound in this fruit.[4][6] Some studies have also identified related compounds like methyl 3-(methylthio)propionate and ethyl 3-(methylthio)propionate as major sulfur-containing volatiles in pineapple.[6][7] The thermal processing of pineapple juice can potentially lead to the formation of Methyl 4-(methylthio)butyrate through the reaction of fructose and the amino acid L-methionine.[8]

Strawberry (Fragaria × ananassa)

The delightful aroma of ripe strawberries is partially attributed to the presence of Methyl 4-(methylthio)butyrate.[2][5] It is considered a significant contributor to the authentic, ripe, and slightly sulfurous notes that characterize freshly picked strawberries.[2][5]

Tropical Fruits

Beyond pineapple, Methyl 4-(methylthio)butyrate and its parent alcohol, 4-(methylthio)butan-1-ol, are important contributors to the complex sulfur profiles of several other tropical fruits:

-

Guava (Psidium guajava): The characteristic pungent and sweet aroma of guava is influenced by a complex mixture of VSCs, including those related to Methyl 4-(methylthio)butyrate.[5][9]

-

Mango (Mangifera indica): This ester adds to the realism of mango flavors, with recommended addition levels around 50 ppm for flavors with high skin notes and 150 ppm for those with subtler skin notes.[5]

-

Papaya (Carica papaya): The addition of 4-(methylthio)butan-1-ol, a related compound, at around 40 ppm enhances the authenticity of papaya flavors.[9]

-

Passionfruit (Passiflora edulis): The complex "catty" notes of passionfruit are enhanced by the addition of 4-(methylthio)butan-1-ol at approximately 40 ppm.[9]

Other Fruits

The influence of Methyl 4-(methylthio)butyrate extends to a range of other fruits, where it adds complexity and authenticity at lower concentrations. These include melon, blackcurrant, grape, raspberry, blueberry, plum, cherry, pear, and apple.[5]

Table 1: Reported Occurrence and Flavor Contribution of Methyl 4-(methylthio)butyrate and Related Compounds in Various Fruits

| Fruit | Compound | Reported Occurrence | Flavor Contribution | Reference(s) |

| Pineapple | Methyl 4-(methylthio)butyrate | Yes | Sweet, sulfury, juicy | [4][5] |

| Strawberry | Methyl 4-(methylthio)butyrate | Yes | Ripe, sulfurous | [2][5] |

| Guava | 4-(Methylthio)butan-1-ol | Yes | Enhances complex sulfur profile | [5][9] |

| Mango | 4-(Methylthio)butan-1-ol | Yes | Adds realism, enhances skin notes | [5][9] |

| Papaya | 4-(Methylthio)butan-1-ol | Yes | Adds realism | [9] |

| Passionfruit | 4-(Methylthio)butan-1-ol | Yes | Enhances "catty" notes | [9] |

| Melon | Methyl thiobutyrate | Yes | Juicy | [5] |

| Blackcurrant | Methyl thiobutyrate | Yes | Complexity | [5] |

| Grape | Methyl thiobutyrate | Yes | Complexity | [5] |

Biosynthetic Pathway: From Methionine to Flavor

The biosynthesis of Methyl 4-(methylthio)butyrate in plants is intrinsically linked to the metabolism of the sulfur-containing amino acid, methionine. While the complete pathway is not fully elucidated in all fruit species, the general consensus points to a series of enzymatic reactions that convert methionine into this volatile ester.

A plausible biosynthetic route involves the deamination and decarboxylation of methionine to form methional. Methional can then be oxidized to 4-(methylthio)butyric acid, which is subsequently esterified to yield Methyl 4-(methylthio)butyrate. An alternative pathway could involve the reduction of methional to 4-(methylthio)butanol, followed by oxidation and esterification.

Caption: Proposed biosynthetic pathway of Methyl 4-(methylthio)butyrate from methionine.

Analytical Methodologies for Quantification

The accurate identification and quantification of Methyl 4-(methylthio)butyrate in complex fruit matrices require sophisticated analytical techniques due to its volatility and often low concentrations.

Extraction and Concentration

The initial step involves the extraction of volatile compounds from the fruit sample. Common techniques include:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free method for the extraction and pre-concentration of volatile and semi-volatile compounds.[1] The choice of fiber coating is crucial for selectively adsorbing sulfur compounds.[1]

-

Liquid-Liquid Extraction (LLE): This classic technique uses solvents like pentane-dichloromethane to extract a broad range of volatile compounds.[8]

-

Simultaneous Distillation-Extraction (SDE): This method is effective for isolating volatile and semi-volatile compounds from a food matrix.

Identification and Quantification

Following extraction, the compounds are typically analyzed using:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds. The mass spectrum of Methyl 4-(methylthio)butyrate serves as a chemical fingerprint for its identification.[10]

-

Gas Chromatography with Flame Photometric Detection (GC-FPD): This detector is highly selective for sulfur-containing compounds, making it ideal for their quantification in complex mixtures.

-

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with human sensory perception. It allows researchers to identify the specific compounds that contribute to the aroma of the fruit.[8]

Experimental Protocol: HS-SPME-GC-MS Analysis of Methyl 4-(methylthio)butyrate in Fruit Puree

-

Sample Preparation: Homogenize 10 g of fresh fruit pulp. Transfer 5 g of the puree into a 20 mL headspace vial. Add 1 g of NaCl to enhance the release of volatiles.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-methyl-1-pentanol) for quantification.

-

HS-SPME Extraction:

-

Equilibrate the vial at 40°C for 15 minutes.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

-

-

GC-MS Analysis:

-

Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C for 3 minutes, ramp to 150°C at 5°C/min, then to 250°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.

-

-

Data Analysis: Identify Methyl 4-(methylthio)butyrate by comparing its mass spectrum and retention index with those of an authentic standard. Quantify using the internal standard method.

Caption: General analytical workflow for the determination of Methyl 4-(methylthio)butyrate in fruits.

Sensory Impact and Flavor Contribution

The sensory perception of Methyl 4-(methylthio)butyrate is highly concentration-dependent. At optimal levels, it imparts desirable fruity, juicy, and ripe characteristics.[5] However, at higher concentrations, it can be perceived as overly sulfury or reminiscent of cooked vegetables.[5] Its odor has been described as a combination of sulfurous, cabbage, fruity, pineapple, and cheesy notes.[4]

In the context of fruit flavor, Methyl 4-(methylthio)butyrate often acts as a character-impact compound, meaning it is crucial for defining the authentic aroma of the fruit. Its presence helps to blend and enhance other volatile components, creating a more complex and well-rounded flavor profile.[5] For instance, in pineapple flavors, it complements other sulfur compounds to create a fresh, juicy character rather than a canned or processed one.[5]

Conclusion and Future Perspectives

Methyl 4-(methylthio)butyrate is a vital, naturally occurring flavor compound in a diverse range of fruits. Its unique sensory properties contribute significantly to the complexity and authenticity of fruit aromas. Understanding its natural distribution, biosynthetic origins, and sensory impact is crucial for the development of high-quality food and beverage products, as well as for applications in pharmaceuticals where flavor can influence patient compliance.

Future research should focus on elucidating the specific enzymatic steps and genetic controls involved in the biosynthesis of Methyl 4-(methylthio)butyrate in different fruit species. Furthermore, quantitative studies correlating the concentration of this compound with sensory perception will provide invaluable data for flavor chemists and product developers. The development of more sensitive and selective analytical methods will also aid in detecting and quantifying this potent aroma compound at even lower levels.

References

- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. Showing Compound Methyl 4-(methylthio)butyrate (FDB016733) - FooDB [foodb.ca]

- 4. methyl 4-(methyl thio) butyrate, 53053-51-3 [thegoodscentscompany.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. researchgate.net [researchgate.net]

- 7. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. perfumerflavorist.com [perfumerflavorist.com]

- 10. Methyl 4-(methylthio)butyrate [webbook.nist.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(methylthio)butyrate

Introduction

Methyl 4-(methylthio)butyrate (CAS No. 53053-51-3) is a sulfur-containing ester with applications in the flavor and fragrance industry, as well as being a subject of interest in metabolic and agricultural research.[1] Its chemical structure, C₆H₁₂O₂S, presents a unique combination of a methyl ester and a thioether functional group, which gives rise to a distinct spectroscopic fingerprint.[2][3] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 4-(methylthio)butyrate, offering a comprehensive reference for researchers, scientists, and professionals in drug development and chemical analysis.

This document is structured to provide not only the spectral data but also the underlying principles and experimental considerations for its acquisition, ensuring a thorough understanding of the molecule's spectroscopic properties.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data. Below is a diagram illustrating the structure of Methyl 4-(methylthio)butyrate and the numbering convention used in this guide for spectral assignments.

Caption: Molecular structure of Methyl 4-(methylthio)butyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally acquired spectra in public databases, the following sections present predicted ¹H and ¹³C NMR data, based on established chemical shift theory and empirical data for analogous functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For Methyl 4-(methylthio)butyrate, five distinct proton environments are expected.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| H-2 | ~ 2.4 | Triplet (t) | 2H | ~ 7 Hz |

| H-3 | ~ 1.9 | Quintet | 2H | ~ 7 Hz |

| H-4 | ~ 2.5 | Triplet (t) | 2H | ~ 7 Hz |

| H-5 (S-CH₃) | ~ 2.1 | Singlet (s) | 3H | - |

| H-6 (O-CH₃) | ~ 3.7 | Singlet (s) | 3H | - |

Causality of Predicted Chemical Shifts:

-

H-6 (O-CH₃): The protons of the methyl ester are deshielded by the adjacent electron-withdrawing oxygen atom, resulting in a predicted chemical shift of around 3.7 ppm.[4]

-

H-2: These methylene protons are adjacent to the carbonyl group of the ester, which deshields them, leading to a predicted downfield shift to approximately 2.4 ppm. The signal is expected to be a triplet due to coupling with the two neighboring protons on C-3.

-

H-4: The methylene protons on C-4 are adjacent to the sulfur atom. The electronegativity of sulfur causes a downfield shift to around 2.5 ppm. This signal should also appear as a triplet due to coupling with the H-3 protons.

-

H-3: The protons on C-3 are coupled to both H-2 and H-4, resulting in a more complex splitting pattern, predicted here as a quintet. Being further from the electron-withdrawing groups, they are expected to be the most upfield of the methylene protons, at approximately 1.9 ppm.

-

H-5 (S-CH₃): The protons of the methyl group attached to the sulfur atom are predicted to have a chemical shift of about 2.1 ppm. This signal will be a singlet as there are no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For Methyl 4-(methylthio)butyrate, six distinct carbon signals are anticipated.

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~ 173 |

| C-2 | ~ 33 |

| C-3 | ~ 25 |

| C-4 | ~ 30 |

| C-5 (S-CH₃) | ~ 15 |

| C-6 (O-CH₃) | ~ 51 |

Rationale for Predicted Chemical Shifts:

-

C-1 (C=O): The carbonyl carbon of the ester is highly deshielded and is expected to appear significantly downfield, around 173 ppm.[5]

-

C-6 (O-CH₃): The carbon of the methyl ester group is attached to an electronegative oxygen, shifting it downfield to approximately 51 ppm.[5]

-

C-2, C-3, C-4: These methylene carbons of the butyrate chain are in the aliphatic region. C-2, being closest to the carbonyl group, will be the most deshielded of the three. C-4, adjacent to the sulfur, will also experience a downfield shift. C-3 is expected to be the most upfield of the methylene carbons.

-

C-5 (S-CH₃): The carbon of the methyl group attached to sulfur is the most shielded carbon in the molecule, predicted to have a chemical shift of around 15 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Methyl 4-(methylthio)butyrate.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a high-quality NMR tube. CDCl₃ is a common choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single residual proton peak at ~7.26 ppm.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation. Phase and baseline correct the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The predicted key IR absorption bands for Methyl 4-(methylthio)butyrate are summarized below.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1750 - 1735 | Strong |

| C-O Stretch (Ester) | 1300 - 1000 | Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |

| C-S Stretch (Thioether) | 700 - 600 | Weak to Medium |

Interpretation of Predicted IR Absorptions:

-

C=O Stretch: The most prominent feature in the IR spectrum is expected to be a strong absorption band in the region of 1750-1735 cm⁻¹ corresponding to the carbonyl stretch of the saturated ester.[7]

-

C-O Stretch: The C-O single bond stretches of the ester group will result in strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹.

-

C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups will appear as medium to strong bands in the 3000-2850 cm⁻¹ region.[8]

-

C-S Stretch: The C-S stretching vibration of the thioether is expected to be a weak to medium intensity band in the 700-600 cm⁻¹ range. This absorption can sometimes be difficult to definitively assign due to its presence in the complex fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Neat Liquid):

-

As Methyl 4-(methylthio)butyrate is a liquid, the simplest method is to prepare a thin film.

-

Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty salt plates.

-

Place the sample assembly in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The data presented here is from the NIST WebBook, acquired via electron ionization (EI).[9][10]

Electron Ionization Mass Spectrum (EI-MS)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 148 | 25 | [M]⁺ (Molecular Ion) |

| 101 | 100 | [M - SCH₃]⁺ |

| 74 | 85 | [CH₃OC(O)CH₂CH₂]⁺ (McLafferty rearrangement) |

| 61 | 40 | [CH₃SCH₂]⁺ |

| 47 | 30 | [CH₃S]⁺ |

Analysis of Fragmentation Pattern:

The fragmentation of Methyl 4-(methylthio)butyrate upon electron ionization provides valuable structural information.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Methyl 4-(methylthio)butyrate [webbook.nist.gov]

- 10. Methyl 4-(methylthio)butyrate [webbook.nist.gov]

An In-depth Technical Guide to the Organoleptic Properties of Methyl 4-(methylthio)butyrate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic Aroma of a Sulfur-Containing Ester

Methyl 4-(methylthio)butyrate, a seemingly simple ester, holds a complex and potent sensory profile that has intrigued flavor chemists and sensory scientists for decades. As a member of the vast family of volatile sulfur compounds (VSCs), it contributes significantly to the characteristic aroma of various foods and beverages, often acting as a key "character-impact" compound.[1][2] Its presence can evoke a wide range of perceptions, from the sweet and fruity notes of pineapple to the savory and pungent character of certain cheeses and cooked vegetables.[3][4] Understanding the nuances of its organoleptic properties is paramount for professionals in the food, fragrance, and pharmaceutical industries, where precise flavor and odor profiling is critical for product development, quality control, and even drug formulation.

This technical guide, designed for the discerning researcher and scientist, delves into the core of Methyl 4-(methylthio)butyrate's sensory world. Moving beyond simple descriptors, we will explore the intricate relationship between its chemical structure and perceived aroma, the analytical methodologies for its precise quantification, and the sensory evaluation techniques required to characterize its complex flavor profile. This document serves as a comprehensive resource, providing not only theoretical knowledge but also practical, field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Physicochemical and Organoleptic Characteristics

Methyl 4-(methylthio)butyrate is a colorless liquid with the molecular formula C₆H₁₂O₂S.[5][6] Its structure, featuring both an ester and a thioether functional group, is the foundation of its unique sensory properties.[7]

| Property | Value | Source |

| Molecular Weight | 148.22 g/mol | [8] |

| Boiling Point | 110 °C at 20 mmHg | [3] |

| Flash Point | 85 °C (185 °F) | [3] |

| Solubility | Soluble in alcohol; slightly soluble in water | [4] |

| CAS Number | 53053-51-3 | [5] |

The organoleptic profile of Methyl 4-(methylthio)butyrate is multifaceted and highly dependent on its concentration. At high concentrations, it is often described as having a strong, sulfurous, and even unpleasant odor.[3] However, when highly diluted, it reveals a complex and often desirable aroma profile.

General Sensory Descriptors:

-

Odor: Sulfurous, cheesy, cabbage, garlic, fruity, pineapple, and tomato.[3][9]

-

Flavor: Sulfurous, garlic, green onion, chive, and cheesy.[3]

The presence of the methylthio group is crucial to its characteristic sulfurous notes, while the butyrate ester moiety contributes to the fruity and cheesy aspects of its profile. This duality makes it a versatile compound in flavor creation, capable of enhancing both savory and sweet formulations.

Analytical Quantification: Unmasking the Volatile

The accurate quantification of Methyl 4-(methylthio)butyrate in complex matrices like food and beverages presents a significant analytical challenge due to its volatility and often low concentrations.[10][11] Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose, often preceded by a sample preparation step to isolate and concentrate the volatile fraction.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices.[11][12]

Workflow for HS-SPME-GC-MS Analysis:

Figure 1: HS-SPME-GC-MS workflow for volatile compound analysis.

Experimental Protocol: HS-SPME for Methyl 4-(methylthio)butyrate in Pineapple Puree

This protocol is a representative method that can be adapted for various fruit matrices.

-

Sample Homogenization: Homogenize fresh pineapple fruit into a consistent puree.

-

Vial Preparation: Place a known amount of the pineapple puree (e.g., 2-5 g) into a 20 mL headspace vial.

-

Internal Standard: Add an appropriate internal standard for quantification. For sulfur compounds, a stable isotope-labeled analog or a compound with similar chemical properties but different retention time is ideal.

-

Matrix Modification: To enhance the release of volatile compounds, the addition of a salt (e.g., NaCl) to increase the ionic strength of the aqueous phase is often beneficial.[11]

-